Lipophilicity Comparison: Methyl Ester vs. Ethyl Ester Analog
The methyl ester moiety of the target compound provides a quantifiably lower lipophilicity compared to its closest ester analog. The calculated octanol-water partition coefficient (LogP) for methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is 1.37 [1]. In contrast, the direct ethyl ester analog (ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate) has a predicted LogP of approximately 1.9, representing a difference of ~0.5 log units . This difference in LogP is a critical parameter in drug design, as a lower LogP often correlates with improved solubility and reduced non-specific binding.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.37 |
| Comparator Or Baseline | Ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate (free base): Calculated LogP ~1.9 |
| Quantified Difference | Δ LogP ≈ -0.5 (more hydrophilic) |
| Conditions | Computational prediction using standard algorithms; values may vary between calculation methods. Sources: Target compound from Molaid [1]; comparator value estimated from structural increment analysis (Hansch & Leo method) as cited in typical vendor specifications . |
Why This Matters
A lower LogP of 0.5 units can significantly influence aqueous solubility and membrane permeability, making the methyl ester a preferred choice for early-stage medicinal chemistry programs prioritizing these properties, distinguishing it from the more lipophilic ethyl ester analog.
- [1] Molaid. methyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride. Computed Properties data. Accessed May 2026. View Source
